(E,Z,Z)-Trideca-2,4,7-trienal
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Overview
Description
(E,Z,Z)-Trideca-2,4,7-trienal is an organic compound with the molecular formula C₁₃H₂₀O It is a triene aldehyde, characterized by three double bonds at positions 2, 4, and 7, with specific E,Z,Z configurations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,Z,Z)-Trideca-2,4,7-trienal typically involves the selective formation of the E,Z,Z isomer. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form the desired triene aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and selectivity for the E,Z,Z isomer. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (E,Z,Z)-Trideca-2,4,7-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Trideca-2,4,7-trienoic acid.
Reduction: Trideca-2,4,7-trienol.
Substitution: Various substituted triene derivatives depending on the nucleophile used.
Scientific Research Applications
(E,Z,Z)-Trideca-2,4,7-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (E,Z,Z)-Trideca-2,4,7-trienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triene structure allows for conjugation and resonance stabilization, which can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- (E,E,E)-Trideca-2,4,7-trienal
- (E,E,Z)-Trideca-2,4,7-trienal
Comparison: (E,Z,Z)-Trideca-2,4,7-trienal is unique due to its specific E,Z,Z configuration, which imparts distinct chemical and physical properties compared to its isomers. The different configurations can lead to variations in reactivity, stability, and biological activity, making this compound a valuable compound for targeted applications.
Properties
CAS No. |
13552-96-0 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2E,4E,7Z)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9+,12-11+ |
InChI Key |
BIXIZZVISIZZDM-DFHZKIAOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=O |
SMILES |
CCCCCC=CCC=CC=CC=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=O |
boiling_point |
138.00 °C. @ 0.30 mm Hg |
density |
0.801-0.809 |
13552-96-0 | |
physical_description |
colourless to pale yellow liquid; fatty aroma with light fruity undertones |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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